molecular formula C19H13F2N3O3S B2772931 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide CAS No. 893992-54-6

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2772931
CAS No.: 893992-54-6
M. Wt: 401.39
InChI Key: QTKJBLRWRDMIFO-UHFFFAOYSA-N
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Description

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a pyridazine ring, and a difluorophenyl group, making it a subject of study for its chemical reactivity and biological activity.

Properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O3S/c20-12-2-3-15(13(21)8-12)22-18(25)9-28-19-6-4-14(23-24-19)11-1-5-16-17(7-11)27-10-26-16/h1-8H,9-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKJBLRWRDMIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and pyridazine intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and thiolation, to form the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide stands out due to its unique combination of structural features. Similar compounds include:

  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 2-(1,3-benzodioxol-5-yl)ethanamine
  • N-(1,3-benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)acetamide

These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, which can lead to different biological and chemical properties .

Biological Activity

The compound 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

This compound features several key structural components:

  • Pyridazine Ring : Known for its role in various biological activities.
  • Thioether Linkage : Potentially enhances the compound's reactivity and interaction with biological targets.
  • Acetamide Functional Group : Commonly associated with analgesic and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that it may modulate signaling pathways involved in cell proliferation and survival by:

  • Inhibiting specific kinases.
  • Altering receptor activity, leading to downstream effects on cellular functions.

Antitumor Activity

Research indicates that compounds similar to 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • In vitro studies have shown that related compounds can inhibit tumor growth effectively, with some exhibiting potency comparable to established chemotherapeutics like cisplatin .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, likely due to the modulation of inflammatory cytokines and pathways. Compounds with similar moieties have demonstrated the ability to reduce inflammation in preclinical models.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorSignificant cytotoxicity against cancer cell lines
Anti-inflammatoryModulation of inflammatory cytokines
AntimicrobialPotential activity against various pathogens

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of structurally similar compounds on multiple human cancer cell lines. Results indicated that certain derivatives showed IC50 values in the low micromolar range, suggesting strong antitumor potential .
  • Anti-inflammatory Model : In a murine model of inflammation, compounds related to this structure were administered, resulting in a marked decrease in edema and inflammatory markers compared to controls.

Q & A

Q. What are the key synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Thioether bond formation : Coupling the pyridazine-sulfanyl moiety with the acetamide backbone under inert atmosphere using catalysts like Pd/C or CuI .
  • Amidation : Reacting intermediates with 2,4-difluorophenylamine in the presence of coupling agents (e.g., EDC/HOBt) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product . Critical conditions: Temperature (60–80°C), anhydrous solvents (DMF or THF), and reaction time (12–24 hrs) are optimized to avoid by-products like disulfide linkages .

Q. Which analytical techniques are most effective for confirming the structure and purity of the compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm functional groups (e.g., benzodioxol protons at δ 6.8–7.1 ppm, sulfanyl protons at δ 3.5–4.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .
  • Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 430–450) .

Q. How do variations in pH and light exposure affect the compound’s stability during storage?

  • pH sensitivity : Degrades in acidic (pH < 3) or alkaline (pH > 10) conditions, forming hydrolyzed by-products (e.g., free thiols). Stabilized in neutral buffers (pH 6–8) .
  • Light sensitivity : UV exposure (λ < 400 nm) induces photodegradation. Store in amber vials at –20°C under nitrogen .

Q. What are the primary functional groups contributing to its potential biological activity?

  • Benzodioxol group : Enhances lipophilicity and membrane permeability .
  • 2,4-Difluorophenyl moiety : Electron-withdrawing effects improve binding affinity to target enzymes (e.g., kinases) .
  • Sulfanyl-acetamide bridge : Facilitates hydrogen bonding with active-site residues .

Advanced Research Questions

Q. What methodologies are recommended for optimizing reaction yields in synthesis, particularly regarding solvent and catalyst selection?

  • Design of Experiments (DoE) : Screen solvents (DMF vs. THF), catalysts (Pd/C vs. CuI), and temperatures using factorial design to maximize yield (e.g., 75% → 92%) .
  • Continuous flow reactors : Improve scalability and reduce side reactions (e.g., disulfide formation) by controlling residence time .
  • Computational modeling : Quantum mechanical calculations (DFT) predict transition states to guide solvent polarity selection .

Q. How can researchers address contradictory bioactivity results observed in studies of this compound and its structural analogs?

  • Structural analogs analysis : Compare substituent effects (e.g., 2,4-difluorophenyl vs. 3-methoxyphenyl) on IC50_{50} values using SAR tables :
SubstituentTarget EnzymeIC50_{50} (nM)
2,4-DifluorophenylKinase A50 ± 5
3-MethoxyphenylKinase A120 ± 10
  • Assay standardization : Validate protocols (e.g., ATP concentration in kinase assays) to minimize variability .

Q. What computational modeling approaches can predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding poses with kinase ATP-binding pockets, prioritizing residues forming H-bonds with the sulfanyl-acetamide group .
  • Molecular Dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å indicates robust binding) .
  • Reactivity prediction : Use frontier molecular orbital (FMO) theory to identify nucleophilic/electrophilic sites for derivatization .

Q. In designing derivatives, how can SAR studies be systematically conducted to enhance selectivity?

  • Fragment-based design : Replace 2,4-difluorophenyl with bioisosteres (e.g., 4-chlorophenyl) and assess activity shifts .
  • Pharmacophore mapping : Identify critical features (e.g., H-bond acceptors at pyridazine C3) using software like Schrödinger .
  • In vitro profiling : Test analogs against off-target receptors (e.g., GPCRs) to evaluate selectivity ratios .

Q. What experimental strategies can validate the proposed metabolic pathways of this compound in pharmacokinetic studies?

  • LC-MS/MS metabolomics : Identify phase I (oxidation) and phase II (glucuronidation) metabolites in hepatocyte incubations .
  • CYP450 inhibition assays : Determine if the compound inhibits CYP3A4/2D6 using luminescent substrates .
  • Stable isotope labeling : Track 13^{13}C-labeled acetamide group in plasma/tissue samples .

Q. How do the electron-withdrawing effects of the 2,4-difluorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Hammett σ constants : Fluorine substituents (σm_m = 0.34, σp_p = 0.15) increase electrophilicity of the adjacent carbonyl, accelerating SNAr reactions .
  • Kinetic studies : Monitor reaction rates (kobs_{obs}) in DMSO with varying nucleophiles (e.g., thiophenol vs. aniline) .

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